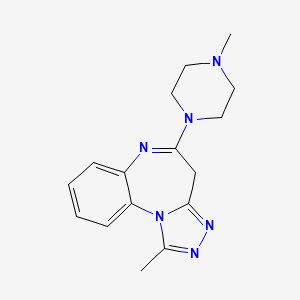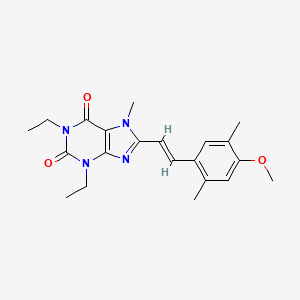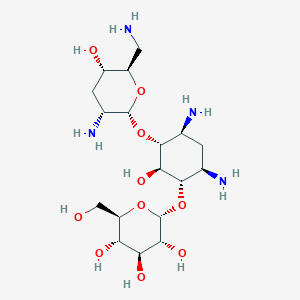
Nebramycin factor 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nebramycin factor 12 is a member of the nebramycin complex, which consists of several aminoglycoside antibiotics. These antibiotics are derived from the fermentation of the actinomycete Streptomyces tenebrarius. The nebramycin complex is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nebramycin factor 12 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to ion-exchange chromatography to isolate the various nebramycin factors . The specific conditions for the fermentation include submerged aerobic conditions in an aqueous medium containing assimilable sources of carbon and nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar fermentation protocols. The process involves culturing Streptomyces tenebrarius in large-scale fermenters under controlled conditions to maximize yield. The fermentation broth is then processed using ion-exchange chromatography to purify the desired antibiotic factors .
Analyse Des Réactions Chimiques
Types of Reactions
Nebramycin factor 12 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines from nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include various aminoglycoside derivatives, which retain the antibacterial properties of the parent compound .
Applications De Recherche Scientifique
Nebramycin factor 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the production of other aminoglycoside antibiotics through chemical modification.
Mécanisme D'action
Nebramycin factor 12 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional proteins and ultimately leads to bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Nebramycin factor 12 is similar to other aminoglycoside antibiotics such as:
Tobramycin: Shares a similar mechanism of action and is also derived from Streptomyces tenebrarius.
Kanamycin: Another aminoglycoside with a similar structure but different functional groups.
Gentamicin: Similar in structure and function but produced by a different species of Streptomyces.
This compound is unique in its specific structural modifications, which confer distinct antibacterial properties and make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
64332-34-9 |
|---|---|
Formule moléculaire |
C18H36N4O10 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |
Clé InChI |
RTOAPJRCIZBHKA-HFSBJZBZSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


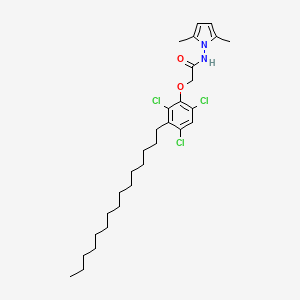
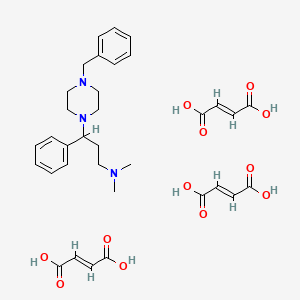



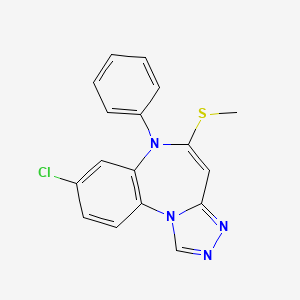
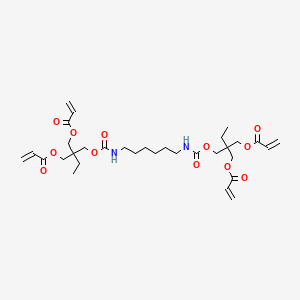
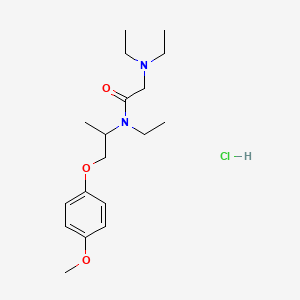
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

